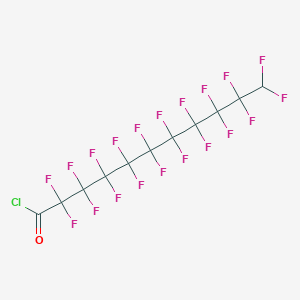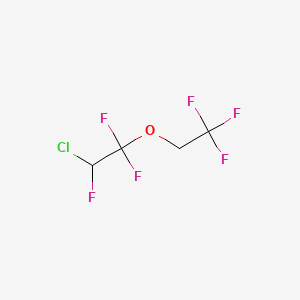
Potassium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate (KHFP) is a fluorinated carboxylic acid salt of potassium that has a wide range of applications in science and technology. KHFP has been used in various scientific research applications, such as in the synthesis of polymers, catalysts, and other materials. It has also been used in the production of pharmaceuticals and biodegradable polymers. KHFP has a unique structure, which helps it to be a useful tool in the laboratory.
Applications De Recherche Scientifique
Agricultural Applications
Polymer-Coated Potassium Fertilizers in Agriculture : Research on polymer-coated potassium chloride (a related compound) has shown significant improvements in cotton yields, fiber qualities, and potassium use efficiencies under saline conditions. The study demonstrated that a mix of polymer-coated potassium chloride and potassium sulfate can delay leaf senescence, increase yields and fiber qualities, and improve economic benefits in cotton (Yang et al., 2017).
Future Research Prospects in Potassium for Agriculture : A comprehensive review emphasized the need for future research on potassium in agriculture, highlighting its role in various plant physiological processes and its importance in stress situations like diseases, pests, frost, heat/drought, and salinity. The review also stressed the need for more interaction between molecular biologists and agronomists to better understand and apply the role of potassium in agricultural practice (Römheld & Kirkby, 2010).
Chemical and Material Science
- Study of Potassium in Chemical Structures : Research on the structure of potassium tetrahydrogen pentafluoride provided insights into the atomic and molecular arrangement in such compounds, offering foundational knowledge for further chemical and materialscience applications. This study showed the detailed crystallographic arrangement of potassium and fluorine atoms, which can be crucial for understanding the properties and potential uses of similar potassium-based compounds (Coyle, Schroeder, & Ibers, 1970).
- Advancements in Photocatalytic Materials : Potassium poly(heptazine imide), a photocatalytically active carbon nitride material, has been investigated for its potential in solar hydrogen and oxygen evolution. This research signifies the exploration of potassium-based compounds in the development of efficient and environmentally friendly photocatalytic materials (Savateev et al., 2017).
Environmental and Geochemical Studies
Potassium as an Environmental Tracer : A study exploring the role of potassium as a tracer for biomass burning in Beijing revealed the complexity of sources for potassium in the environment. This research is significant for environmental monitoring and assessing the contributions of different sources like coal combustion and biomass burning to air quality (Yu et al., 2018).
Geochemical Applications of Potassium : High-precision measurements of potassium isotopes indicated variability in the 41K/39K ratios in geological and biological samples. This study has implications for the understanding of potassium's role in geological and biological systems, potentially impacting fields like geochronology and nutrient cycling (Morgan et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate involves the reaction of 11-bromoundecanoic acid with potassium fluoride followed by fluorination with elemental fluorine.", "Starting Materials": [ "11-bromoundecanoic acid", "potassium fluoride", "elemental fluorine" ], "Reaction": [ "1. 11-bromoundecanoic acid is reacted with potassium fluoride in anhydrous dimethyl sulfoxide (DMSO) to form potassium 11-undecanoate.", "2. The resulting potassium 11-undecanoate is then fluorinated with elemental fluorine in the presence of a catalyst such as cobalt trifluoride or silver fluoride to form Potassium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate." ] } | |
Numéro CAS |
83310-58-1 |
Formule moléculaire |
C11H5F17KO2 |
Poids moléculaire |
531.23 g/mol |
Nom IUPAC |
potassium;4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoate |
InChI |
InChI=1S/C11H5F17O2.K/c12-4(13,2-1-3(29)30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28;/h1-2H2,(H,29,30); |
Clé InChI |
YDSIRZIEQXMGHV-UHFFFAOYSA-N |
SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)[O-].[K+] |
SMILES canonique |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O.[K] |
Autres numéros CAS |
83310-58-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















